molecular formula C15H15N3O4 B14943652 3-Isoxazolecarboxamide, 5-acetyl-4-(acetylamino)-N-(phenylmethyl)-

3-Isoxazolecarboxamide, 5-acetyl-4-(acetylamino)-N-(phenylmethyl)-

Cat. No.: B14943652
M. Wt: 301.30 g/mol
InChI Key: YHGYSBNCPWQNIH-UHFFFAOYSA-N
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Description

5-ACETYL-N-BENZYL-4-ACETAMIDO-1,2-OXAZOLE-3-CARBOXAMIDE is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ACETYL-N-BENZYL-4-ACETAMIDO-1,2-OXAZOLE-3-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of benzylamine with acetic anhydride to form N-benzylacetamide This intermediate is then reacted with ethyl oxalyl chloride to form the oxazole ring through a cyclization reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-ACETYL-N-BENZYL-4-ACETAMIDO-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-ACETYL-N-BENZYL-4-ACETAMIDO-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-ACETYL-N-BENZYL-4-ACETAMIDO-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The acetyl and benzyl groups can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Acetyl-4-acetamido-1,2-oxazole-3-carboxamide: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.

    N-Benzyl-4-acetamido-1,2-oxazole-3-carboxamide: Lacks the acetyl group at the 5-position, which may influence its interaction with molecular targets.

    5-Acetyl-N-benzyl-1,2-oxazole-3-carboxamide: Lacks the acetamido group, which may alter its chemical properties and biological effects.

Uniqueness

5-ACETYL-N-BENZYL-4-ACETAMIDO-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to the presence of both the benzyl and acetyl groups, which can enhance its biological activity and specificity. The combination of these functional groups with the oxazole ring provides a versatile scaffold for the development of new compounds with potential therapeutic applications.

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

4-acetamido-5-acetyl-N-benzyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H15N3O4/c1-9(19)14-12(17-10(2)20)13(18-22-14)15(21)16-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,21)(H,17,20)

InChI Key

YHGYSBNCPWQNIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=NO1)C(=O)NCC2=CC=CC=C2)NC(=O)C

Origin of Product

United States

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